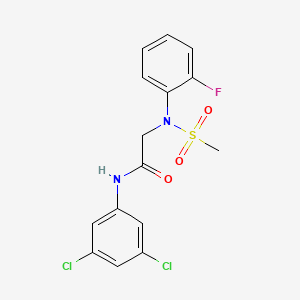
N~1~-(3,5-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(3,5-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-10, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain. In
Mechanism of Action
N~1~-(3,5-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular levels of glycine, which can have various effects on the brain. Glycine is an important co-agonist of the NMDA receptor, which is involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of extracellular glycine in the brain, which can lead to an increase in NMDA receptor activity. This can have various effects on the brain, including the modulation of synaptic plasticity and the regulation of learning and memory. This compound has also been shown to have anti-inflammatory effects, which can be beneficial in various disease states.
Advantages and Limitations for Lab Experiments
N~1~-(3,5-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has various advantages and limitations for lab experiments. It is a potent inhibitor of GlyT1, which makes it a useful tool for studying the role of glycine in the brain. However, it is important to note that this compound is not selective for GlyT1 and can also inhibit other transporters. This can lead to off-target effects and can complicate the interpretation of results. Additionally, this compound has poor solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are various future directions for the study of N~1~-(3,5-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the development of more selective GlyT1 inhibitors that can be used to study the role of glycine in the brain with fewer off-target effects. Another potential direction is the study of the effects of this compound in various disease states, such as schizophrenia and Alzheimer's disease. Additionally, the development of more water-soluble forms of this compound could make it a more useful tool for studying the role of glycine in the brain.
Scientific Research Applications
N~1~-(3,5-dichlorophenyl)-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential use in scientific research. It is a potent inhibitor of GlyT1, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that is involved in various physiological processes, including the regulation of NMDA receptors and the modulation of synaptic plasticity. The inhibition of GlyT1 by this compound leads to an increase in extracellular glycine levels, which can have various effects on the brain.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O3S/c1-24(22,23)20(14-5-3-2-4-13(14)18)9-15(21)19-12-7-10(16)6-11(17)8-12/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUGNLOBDWJKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-cyclopentyl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3566812.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3566825.png)

![N~2~-(3-methoxyphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3566852.png)
![N-(4-bromophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3566860.png)
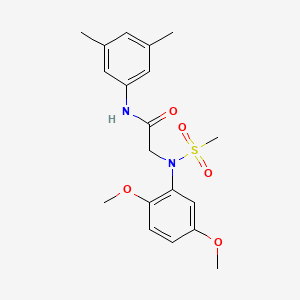
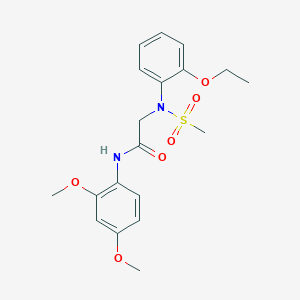
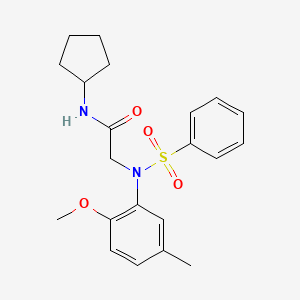
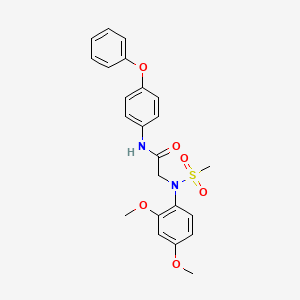
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(4-methylphenyl)benzamide](/img/structure/B3566889.png)
![3-bromo-4-methoxy-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3566904.png)
![N-(4-chlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3566909.png)
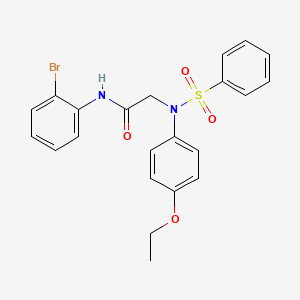
![N~2~-(4-ethoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3566918.png)
